
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxyl group attached to an aromatic ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and advanced chiral resolution techniques are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Chloro-2-ethoxyacetophenone.
Reduction: 5-Chloro-2-ethoxyethylbenzene.
Substitution: 5-Amino-2-ethoxyphenylethanol.
Aplicaciones Científicas De Investigación
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to.
Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
5-Chloro-2-ethoxybenzyl alcohol: Lacks the chiral center.
5-Chloro-2-ethoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(1S)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1 |
Clave InChI |
CFIZOSDMOCKASV-ZETCQYMHSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Cl)[C@H](C)O |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


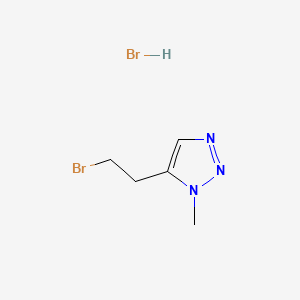
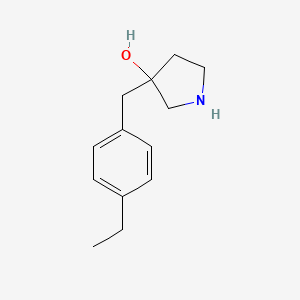
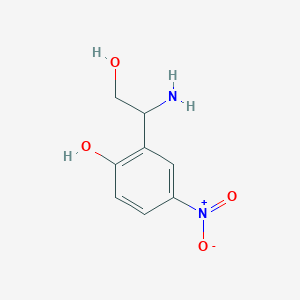
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)


![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

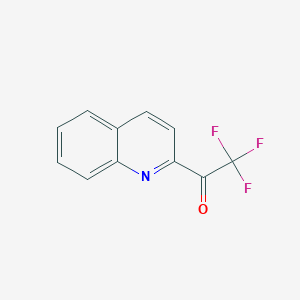
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)

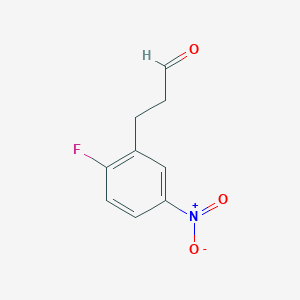
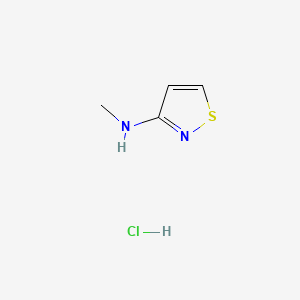
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
